N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Overview
Description
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a benzoxazole ring substituted with dichloro and nitro groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with various aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . This reaction yields the corresponding hydrazones, which can then be further reacted under Vilsmeier-Haack conditions with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to produce the desired benzoxazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of halogenated derivatives of the benzoxazole ring.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For instance, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis, while its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
5,7-dichloro-2-hydrazino-1,3-benzoxazole: Used as an intermediate in the synthesis of various benzoxazole derivatives.
Uniqueness
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide stands out due to its unique combination of dichloro and nitro substitutions on the benzoxazole ring, which enhances its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-13-9-16(22)18-17(10-13)24-20(29-18)12-1-5-14(6-2-12)23-19(26)11-3-7-15(8-4-11)25(27)28/h1-10H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOJXYMODQQSPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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